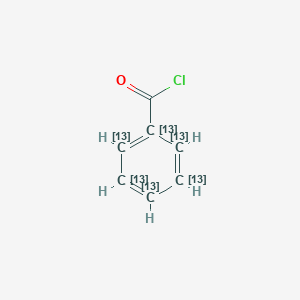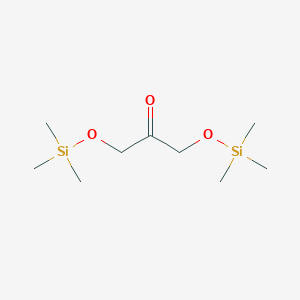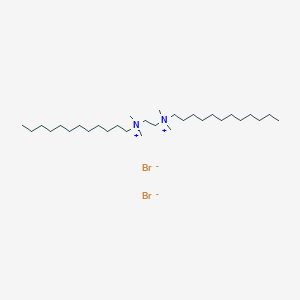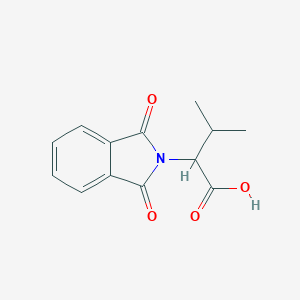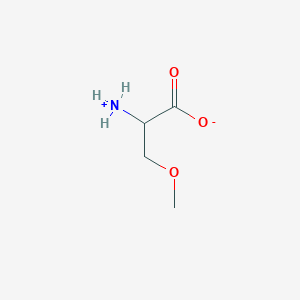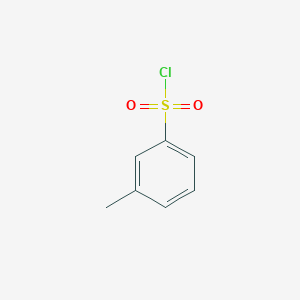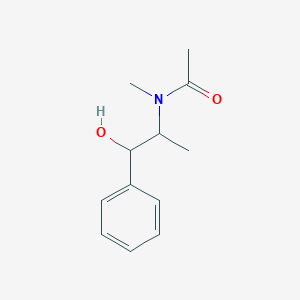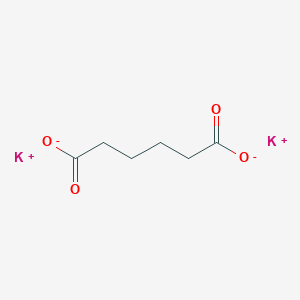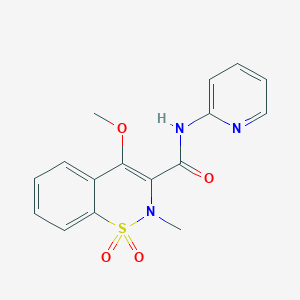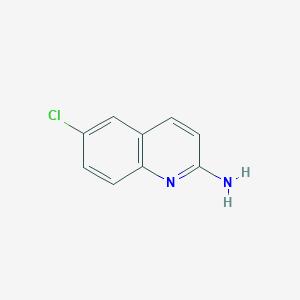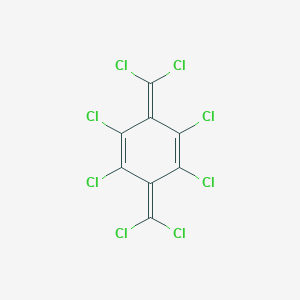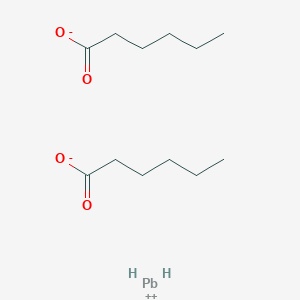
2-Isopropil-2-propilmalonato de dietilo
Descripción general
Descripción
Diethyl 2-isopropyl-2-propylmalonate: An Overview Diethyl 2-isopropyl-2-propylmalonate, also known as DIIPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various organic synthesis reactions, making it a valuable tool for chemists. In Synthesis Method DIIPM is synthesized through a multistep process that involves the condensation of diethyl malonate with 2-bromo-2-methylpropane in the presence of a base. This reaction results in the formation of the intermediate compound, which is then hydrolyzed to produce DIIPM. The synthesis method is relatively simple and can be carried out in a laboratory setting. Scientific Research Applications DIIPM has been widely used in scientific research due to its versatile nature. It can be used as a reagent in various organic synthesis reactions, including the synthesis of α,α-disubstituted amino acids, β-keto esters, and α,β-unsaturated esters. Furthermore, DIIPM has been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. Mechanism of Action The mechanism of action of DIIPM is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions. DIIPM can undergo a variety of reactions, including Michael additions, aldol reactions, and Claisen condensations. These reactions are believed to be facilitated by the unique structure of DIIPM, which contains two ester groups and a branched alkyl chain. Biochemical and Physiological Effects There is limited information on the biochemical and physiological effects of DIIPM. However, studies have shown that DIIPM is not toxic to cells and does not cause significant changes in cell viability or proliferation. Furthermore, DIIPM has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments. Advantages and Limitations for Lab Experiments DIIPM has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions, making it a valuable tool for chemists. Furthermore, DIIPM is relatively easy to synthesize and has low toxicity, making it a safe and convenient option for laboratory use. However, there are also limitations to the use of DIIPM in laboratory experiments. One limitation is that DIIPM can be expensive to purchase, which may limit its use in some laboratories. Additionally, DIIPM can be difficult to handle due to its sensitivity to moisture and air, which can affect its reactivity and yield. Future Directions There are several future directions for research on DIIPM. One area of research could focus on the development of new synthetic methods using DIIPM as a reagent. Additionally, further research could explore the use of DIIPM as a chiral auxiliary in asymmetric synthesis reactions. Furthermore, research could investigate the potential applications of DIIPM in drug discovery and development. Conclusion In conclusion, DIIPM is a versatile reagent that has gained significant attention in scientific research due to its unique properties. It can be used in various organic synthesis reactions and has low toxicity, making it a safe and convenient option for laboratory use. Further research is needed to explore the potential applications of DIIPM in drug discovery and development and to develop new synthetic methods using DIIPM as a reagent.
Aplicaciones Científicas De Investigación
Reacciones a Alta Presión
Se ha observado que el compuesto reacciona con la chalcona mediante adición de Michael bajo alta presión y catalizadores de fluoruro para formar compuestos con átomos de carbono cuaternarios . Esta aplicación es significativa en el campo de la química de alta presión, donde puede conducir al descubrimiento de nuevas vías de reacción y productos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-propan-2-yl-2-propylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXHBRNNXYCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344756 | |
| Record name | Diethyl 2-isopropyl-2-propylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62391-98-4 | |
| Record name | Diethyl 2-isopropyl-2-propylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

